Setmelanotide is a synthetic cyclic peptide that acts as an agonist for the melanocortin-4 receptor (MC4R). It is derived from pro-opiomelanocortin and has been developed primarily for the treatment of obesity linked to genetic deficiencies, such as those involving pro-opiomelanocortin, leptin receptor, and proprotein convertase subtilisin/kexin type 1. Approved by the Food and Drug Administration in November 2020, Setmelanotide is indicated for patients aged six years and older with obesity due to these specific genetic conditions .
Setmelanotide is classified as a small molecule drug and falls under the category of approved investigational drugs. It is notable for its potent activity at the MC4R, being approximately 20-fold more effective than endogenous α-melanocyte stimulating hormone . The drug's development was driven by the need for targeted therapies for monogenic obesity, which has limited treatment options.
The synthesis of Setmelanotide involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a cyclic structure. The key steps include:
The final product has an empirical formula of and a molecular weight of approximately 1117.3 Daltons .
Setmelanotide's molecular structure consists of a cyclic octapeptide with specific amino acid sequences that confer its biological activity. The structural data includes:
Setmelanotide primarily functions through its interaction with MC4R. The key chemical reactions involved include:
These reactions are critical in mediating the drug's effects on weight loss in patients with specific genetic obesity syndromes.
Setmelanotide exerts its effects by directly activating the MC4R pathway, which plays a crucial role in regulating energy homeostasis and appetite control. The mechanism involves:
Setmelanotide is primarily used in clinical settings for:
Recent studies have shown significant reductions in body weight among treated patients, establishing Setmelanotide as a pioneering therapy in the management of monogenic obesity .
Setmelanotide (cyclic [Cys⁴,⁵,¹⁰, D-Phe⁷, Arg⁹]α-MSH(4–10)) exhibits a unique structural topology enabling high-affinity engagement with MC4R. Cryo-electron microscopy (cryo-EM) structures (2.6 Å resolution) reveal that setmelanotide binds within the MC4R orthosteric pocket but extends interactions into allosteric regions, forming a "molecular clasp" that stabilizes the receptor's active conformation. Key features include:
Table 1: Key Binding Interactions of Setmelanotide vs. α-MSH at MC4R
Interaction Site | Setmelanotide | α-MSH | Functional Consequence |
---|---|---|---|
HFRW Motif Anchoring | D122³.²⁵, E100, M200⁵.³⁸ | D122³.²⁵, E100 | Shared orthosteric engagement |
Secondary Pocket | F184ᴱᴸ², F261⁶.⁴⁴ (via D-Phe⁷) | Minimal interaction | Enhanced setmelanotide affinity |
Calcium Coordination | Ca²⁺-mediated D122³.²⁵/Asp¹⁰ bridge | Absent | Allosteric stabilization of active state |
Conformational Impact | TM6 outward shift (11.5 Å) | TM6 shift (8.7 Å) | Enhanced G-protein coupling |
Setmelanotide demonstrates biased agonism, preferentially activating distinct downstream effectors compared to α-MSH:
Functional studies reveal setmelanotide’s superiority in amplifying cAMP, the primary MC4R satiety signal:
Table 2: Signaling Profile Comparison of Setmelanotide and α-MSH
Parameter | Setmelanotide | α-MSH | Method | Reference |
---|---|---|---|---|
cAMP EC₅₀ (nM) | 0.5 ± 0.1 | 5.2 ± 0.8 | HEK293-GloSensor assay | [4] |
cAMP Eₘₐₓ (% max) | 220 ± 15 | 100 ± 10 | Luciferase-based reporter | [1] |
ERK1/2 Activation | Weak (40% of α-MSH) | Strong | Phospho-ERK immunoassay | [9] |
β-Arrestin-2 Recruit. | Low (IC₅₀ = 85 nM) | High (IC₅₀ = 12 nM) | BRET assay | [1] |
Gq/11 Activation | Moderate (EC₅₀ = 12 nM) | Negligible | Calcium flux assay | [7] |
Setmelanotide exhibits >20-fold selectivity for MC4R over other melanocortin receptors, minimizing off-target effects:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7